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Compound of Interest |

Compound Name: (R)-2-Methoxypropylamine

CAS No.: 162356-14-1

Cat. No.: B597485

. J

A Technical Guide for Chiral Synthon Validation[1][2]
Core Compound Identity & Structural Logic

In the field of chiral synthesis, "Methoxypropylamine" is a nomenclature often plagued by
ambiguity. It is critical to distinguish between the two regioisomers. This guide characterizes
Isomer A (below), a valuable chiral building block for diamine ligands and pharmaceutical
intermediates.[2]

Target Compound (Isomer Common Confusant

Feature
A) (Isomer B)
Common Name (R)-2-Methoxypropylamine (S)-1-Methoxy-2-propylamine
IUPAC Name (23)-2-methoxypropan-1- (ZS.)-l-methoxypropan-Z-
amine amine
CAS Number 162356-14-1 (R-isomer) 99636-32-5 (S-isomer)
Structure CH3-CH(OCH3)-CH2-NH2 CH3-CH(NH2)-CH2-OCH3
Chiral Center C2 (Ether linkage) C2 (Amine linkage)
Primary Use Chiral ether synthons Chiral amine synthons

Molecular Formula: C4aH1:NO Molecular Weight: 89.14 g/mol [1]
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Experimental Protocols for Sample Preparation

To ensure spectroscopic fidelity, the following preparation protocols are recommended. These
steps minimize solvent effects and impurity artifacts (e.g., water, carbamates from CO:z
absorption).[1]

NMR Sample Preparation[2]

e Solvent: Deuterated Chloroform (
) is standard.[2] For exchangeable protons (
), Dimethyl Sulfoxide-

(

) is preferred to sharpen the amine signal and prevent exchange with residual water.[1][2]
e Concentration: 10-15 mg of analyte in 0.6 mL solvent.
e Additives: A trace of

or

(solid) in the NMR tube can neutralize trace acid salts (HCI) if the sample was isolated as a
hydrochloride, ensuring the free base shifts are observed.

Mass Spectrometry (ESI/GC-MS) Preparation[1][2]

e Method: Electrospray lonization (ESI) in Positive Mode (

)[2]
e Solvent: Acetonitrile:Water (50:[1]50) with 0.1% Formic Acid.[1][2]
o Note: Amines are "proton sponges."[1][2] The

ion (m/z 90) will be dominant. For GC-MS (EI), use a non-polar column (e.g., DB-5) and
inject neat or in methanol.[1][2]
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Spectroscopic Analysis: The Core Data
Mass Spectrometry (MS)

Fragmentation Logic: The mass spectrum of (R)-2-methoxypropylamine is defined by Alpha-
Cleavage.[1][2] In primary amines, the bond adjacent to the nitrogen atom (the C1-C2 bond) is
the weakest link under electron impact (El).

e Molecular lon (
): m/z 89 (Weak intensity, typical for aliphatic amines).[2]
e Base Peak:m/z 30.

o Mechanism:[1][2][3][4][5] Homolytic cleavage of the C1-C2 bond generates the resonance-
stabilized iminium ion

[1][2]

o Differentiation: This peak distinguishes the target from Isomer B (1-methoxy-2-
propylamine), which cleaves to form

at m/z 44.[1][2]

Fragmentation Pathway Diagram:

Charge Retention Base Peak
on N-fragment m/z 30

[CH2=NH2]+
MOIeCLrﬂE,lzr IS%n M) > Alpha Cleavage
[CH3-CH(OMe)-CH2-NH2]+. (C1-C2 Bond Break)
Neutral Radical

[CH3-CH(OMe)]*

Click to download full resolution via product page

Caption: Primary fragmentation pathway for (R)-2-methoxypropylamine under Electron
Impact (El), yielding the diagnostic m/z 30 ion.

Infrared Spectroscopy (IR)
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The IR spectrum confirms the primary amine and ether functionalities.

Wavenumber (

Functional Group Intensity/Shape Assignment
)
Medium, Broad :
Primary Amine 3300-3400 Stretching
(Doublet) (Sym/Asym)
Stretching (
Alkane 2850-2960 Strong, Sharp
)
Amine (Bend) 1580-1650 Medium, Broad Scissoring
Ether 1080-1150 Strong Stretching

Nuclear Magnetic Resonance (NMR)

Data presented for the free base in

H NMR Data (400 MHz,
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Shift ( o ) ) Structural
Multiplicity Integration Assignment
ppm) Context
Doublet ( Methyl group
1.12-1.18 3H C2 adjacent to chiral
H2) center.[1][2]
Exchangeable;
shift varies with
1.50 Broad Singlet 2H )
concentration/sol
vent.[1][2]
Diastereotopic
) protons on C1
2.65-2.75 Multiplet (dd) 2H )
(adjacent to
chiral C2).[1][2]
) Methoxy methyl
3.35 Singlet 3H
group.[1][2]
Chiral methine
3.38-3.48 Multiplet 1H proton at C2.[1]
[2]
C NMR Data (100 MHz,
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Shift (
Carbon Type Assignment
ppm)
16.8 Methyl terminal (C3).[1][2]
Methylene attached to Amine
46.5
(C1).[2]
Methoxy Carbon (
56.2
)-[112]
78.4 Chiral Methine (C2).[2]

Quality Control & Chiral Validation

For (R)-2-methoxypropylamine, confirming enantiomeric excess (ee) is as vital as structural

confirmation.[1][2]

Optical Rotation[1][2]
e Method: Polarimetry (Sodium D line, 589 nm).[2]

o Expectation: The (R)-enantiomer typically exhibits specific rotation

values distinct from the racemate.

» Note: While specific literature values for the pure (R)-isomer of this regioisomer are sparse
compared to Isomer B, the sign of rotation is generally opposite to the (S)-enantiomer.

» Requirement: Compare against a certified reference standard or use Chiral HPLC.

Chiral HPLC Method (Recommended)

e Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1][2]
» Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

e Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index
(RI).[2] Derivatization with benzoyl chloride is recommended to enhance UV detection.[1][2]
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Analytical Workflow Summary

Sample: (R)-2-Methoxypropylamine

Acturak‘

1H NMR (CDCI3) MS (El)
Check: d 1.15 (d), 3.35 (s) Check: Base Peak m/z 30

If Structure Confirmed

Purity & |Chirality

GC-FID
Check: Chemical Purity >98%

If Chemically Pure

Polarimetry / Chiral HPLC
Check: Enantiomeric Excess

:

— Validated Chiral Synthon -—

Click to download full resolution via product page
Caption: Step-by-step validation workflow for ensuring structural and stereochemical integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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